molecular formula C22H28N2O4 B15156155 1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No.: B15156155
M. Wt: 384.5 g/mol
InChI Key: OZZWIZVFUKIKEN-UHFFFAOYSA-N
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Description

1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethoxyphenylmethyl group and a 3-methylphenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,3-dimethoxyphenylmethyl group.

    Attachment of the Ethanone Moiety: The 3-methylphenoxyethanone group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized piperazine derivatives.

Scientific Research Applications

1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE is unique due to its specific substitution pattern on the piperazine ring and the presence of both methoxy and methylphenoxy groups. This combination of functional groups provides a distinct pharmacological profile and potential for diverse chemical reactivity.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C22H28N2O4/c1-17-6-4-8-19(14-17)28-16-21(25)24-12-10-23(11-13-24)15-18-7-5-9-20(26-2)22(18)27-3/h4-9,14H,10-13,15-16H2,1-3H3

InChI Key

OZZWIZVFUKIKEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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